4-Bromothiazole-5-carbaldehyde

Description

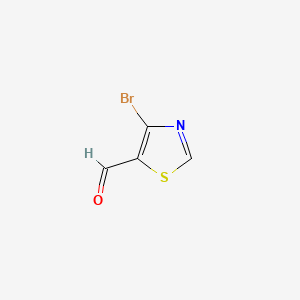

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-4-3(1-7)8-2-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPSVRVLOVLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670355 | |

| Record name | 4-Bromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244948-92-2 | |

| Record name | 4-Bromo-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244948-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromothiazole-5-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromothiazole-5-carbaldehyde is a key heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its unique electronic properties, stemming from the interplay of the electron-withdrawing bromine atom and the aldehyde group on the thiazole ring, make it a versatile precursor for the synthesis of a wide range of complex molecules. This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromothiazole-5-carbaldehyde, detailed synthetic methodologies, in-depth spectroscopic analysis, and a discussion of its reactivity and applications, with a focus on its role in the development of novel therapeutic agents.

Introduction

The thiazole ring is a fundamental scaffold in numerous biologically active compounds, including natural products and synthetic drugs. The substitution pattern on this heterocyclic core profoundly influences its physicochemical properties and biological activity. 4-Bromothiazole-5-carbaldehyde, with its strategic placement of a bromine atom and a reactive aldehyde functional group, presents a valuable synthon for medicinal chemists. The bromine atom serves as a handle for various cross-coupling reactions, enabling the introduction of diverse molecular fragments, while the aldehyde group provides a gateway for a plethora of chemical transformations, including reductive aminations, Wittig reactions, and condensations. This guide aims to be a comprehensive resource for researchers working with or considering the use of this important synthetic intermediate.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development. The key properties of 4-Bromothiazole-5-carbaldehyde are summarized in the table below.

| Property | Value | Source |

| CAS Number | 934346-19-7 | - |

| Molecular Formula | C4H2BrNOS | - |

| Molecular Weight | 192.03 g/mol | - |

| Appearance | Crystalline powder | - |

| Purity | 99% | - |

| Melting Point | 128.0°C - 130.0°C | - |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound. The following sections detail the expected spectroscopic signatures of 4-Bromothiazole-5-carbaldehyde based on the analysis of its functional groups and structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of 4-Bromothiazole-5-carbaldehyde is expected to be relatively simple. The aldehyde proton (CHO) will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm. The thiazole ring proton at the C2 position will also appear as a singlet, likely in the aromatic region, with its chemical shift influenced by the electronic effects of the adjacent sulfur and nitrogen atoms, as well as the bromine and aldehyde substituents.

-

¹³C NMR: The carbon NMR spectrum will provide valuable information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a characteristic resonance in the downfield region, typically between δ 180 and 200 ppm. The carbon atoms of the thiazole ring will appear in the aromatic region, with their chemical shifts influenced by the heteroatoms and substituents. The carbon atom bearing the bromine (C4) will show a resonance that is shifted upfield compared to an unsubstituted carbon due to the heavy atom effect of bromine.

Infrared (IR) Spectroscopy

The IR spectrum of 4-Bromothiazole-5-carbaldehyde will be dominated by the characteristic stretching vibration of the carbonyl group (C=O) of the aldehyde. This strong absorption band is expected to appear in the region of 1680-1710 cm⁻¹. Other significant absorptions will include C-H stretching vibrations of the thiazole ring and the aldehyde, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring.[1]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For 4-Bromothiazole-5-carbaldehyde, the mass spectrum will show a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the presence of the bromine atom (approximately equal intensities for the M⁺ and M⁺+2 peaks). Fragmentation may involve the loss of the aldehyde group (CHO) or the bromine atom.

Synthesis of 4-Bromothiazole-5-carbaldehyde

A general strategy for the synthesis of thiazole-5-carbaldehydes often involves the Vilsmeier-Haack reaction on an appropriately substituted thiazole. Alternatively, the oxidation of a corresponding 5-hydroxymethylthiazole derivative can yield the desired aldehyde. A patent for the synthesis of the related 4-methyl-thiazole-5-carbaldehyde describes the oxidation of 4-methyl-5-hydroxymethyl-thiazole.[2] This suggests that a similar strategy, starting from 4-bromo-5-hydroxymethylthiazole, could be a viable route to 4-Bromothiazole-5-carbaldehyde.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 4-Bromothiazole-5-carbaldehyde.

Reactivity and Synthetic Applications

The reactivity of 4-Bromothiazole-5-carbaldehyde is dictated by the presence of the aldehyde group and the bromine atom on the thiazole ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide array of chemical transformations, including:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form the corresponding amines. This is a cornerstone reaction in medicinal chemistry for the introduction of diverse side chains.

-

Wittig Reaction: Reaction with phosphorus ylides to form alkenes, allowing for the extension of the carbon chain.

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malonates, nitriles) under basic conditions (Knoevenagel condensation) to form α,β-unsaturated systems.

-

Oxidation and Reduction: The aldehyde can be oxidized to the corresponding carboxylic acid or reduced to the primary alcohol, providing further opportunities for functional group interconversion.

Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the thiazole ring is well-suited for various palladium-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is a powerful strategy for building molecular complexity.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

-

Heck Coupling: Reaction with alkenes to form substituted alkenes.

-

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

-

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Illustrative Reaction Pathway:

Caption: Key reaction pathways for 4-Bromothiazole-5-carbaldehyde.

Applications in Medicinal Chemistry

Thiazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The versatility of 4-Bromothiazole-5-carbaldehyde makes it an attractive starting material for the synthesis of novel drug candidates. For instance, the aldehyde can be used to introduce pharmacophoric groups, while the bromine atom allows for the exploration of structure-activity relationships by introducing a variety of substituents through cross-coupling reactions. While specific examples of drugs derived directly from 4-Bromothiazole-5-carbaldehyde are not prevalent in the searched literature, the general importance of thiazole derivatives in drug discovery is well-established.[3]

Handling and Safety

4-Bromothiazole-5-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a crystalline powder and may cause skin, eye, and respiratory irritation.

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound.

Conclusion

4-Bromothiazole-5-carbaldehyde is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a bromine atom amenable to cross-coupling reactions, provides chemists with a powerful tool for the construction of complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, plausible synthetic strategies, spectroscopic characteristics, and key reactivity patterns. As the demand for novel therapeutic agents and functional materials continues to grow, the importance of versatile synthons like 4-Bromothiazole-5-carbaldehyde in driving innovation in chemical synthesis is undeniable.

References

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate.

-

Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. PMC - PubMed Central. [Link]

-

IR Absorption Table. University of Colorado Boulder. [Link]

Sources

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. WO2003091230A1 - Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate - Google Patents [patents.google.com]

- 3. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Bromothiazole-5-carbaldehyde: A Keystone Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromothiazole-5-carbaldehyde (CAS Number: 1244948-92-2) is a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive bromine atom, a versatile aldehyde group, and the biologically significant thiazole core, makes it an invaluable synthon for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, plausible synthetic routes, characteristic reactivity with a focus on palladium-catalyzed cross-coupling reactions, and its established and potential applications in drug discovery. Detailed, field-proven protocols for its synthesis and key transformations are presented, underpinned by a discussion of the mechanistic rationale behind the procedural steps.

Introduction: The Strategic Importance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1] This structural motif is present in a wide array of FDA-approved drugs and biologically active natural products, including vitamin B1 (thiamine), and numerous anticancer agents like Dabrafenib and Dasatinib.[2][3] The thiazole nucleus serves as a versatile pharmacophore, capable of engaging in various biological interactions, and its derivatives have demonstrated a broad spectrum of therapeutic activities, including antibacterial, anti-inflammatory, and antitumor effects.[4] The introduction of bromine and an aldehyde function onto this core at the 4- and 5-positions, respectively, as in 4-Bromothiazole-5-carbaldehyde, creates a highly versatile intermediate for the synthesis of novel, densely functionalized thiazole derivatives.

Physicochemical and Spectroscopic Properties

While specific, experimentally-derived data for 4-Bromothiazole-5-carbaldehyde (CAS 1244948-92-2) is not widely available in the public domain, its properties can be reliably inferred from its constituent functional groups and data from closely related isomers.

Table 1: Predicted Physicochemical Properties of 4-Bromothiazole-5-carbaldehyde

| Property | Predicted Value/Information | Source/Basis for Prediction |

| CAS Number | 1244948-92-2 | Topic |

| Molecular Formula | C₄H₂BrNOS | Calculated |

| Molecular Weight | 192.03 g/mol | Calculated |

| Appearance | Likely a light yellow to tan solid | Analogy to other bromothiazole aldehydes[5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, DMF, DMSO). Poorly soluble in water. | General properties of similar organic compounds |

| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., nitrogen or argon). | Analogy to other bromothiazole aldehydes[5] |

Spectroscopic Characterization (Predicted)

The structural features of 4-Bromothiazole-5-carbaldehyde would give rise to a characteristic spectroscopic signature.

-

¹H NMR: A spectrum would be expected to show two singlets in the aromatic region: one for the thiazole proton (likely downfield, δ > 8.0 ppm) and one for the aldehyde proton (further downfield, δ ≈ 10.0 ppm).[6]

-

¹³C NMR: The spectrum would display four distinct signals for the four carbon atoms. The aldehyde carbonyl carbon would be the most downfield signal (δ > 180 ppm). The two thiazole ring carbons attached to bromine and the aldehyde group would also be significantly deshielded.[6]

-

IR Spectroscopy: A strong carbonyl (C=O) stretching band would be prominent in the region of 1680-1700 cm⁻¹. C-H stretching from the aldehyde and thiazole ring, as well as C=N and C-S stretching vibrations characteristic of the thiazole ring, would also be present.

-

Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis of 4-Bromothiazole-5-carbaldehyde: Plausible Synthetic Strategies

The synthesis of 4-Bromothiazole-5-carbaldehyde is not widely documented. However, established methods in heterocyclic chemistry allow for the formulation of a highly plausible and robust synthetic protocol. A logical approach involves the formylation of a pre-existing 4-bromothiazole.

Synthesis of the Precursor: 4-Bromothiazole

The starting material, 4-bromothiazole, can be synthesized via several reported methods, often involving the bromination of thiazole or a derivative thereof.[7]

Formylation of 4-Bromothiazole

The introduction of a formyl group at the C5 position of 4-bromothiazole is the key step. The electron-withdrawing nature of the bromine atom and the thiazole ring nitrogen directs electrophilic substitution. However, direct formylation can be challenging. A more reliable method is ortho-lithiation followed by quenching with an electrophilic formylating agent.

Diagram 1: Proposed Synthetic Pathway to 4-Bromothiazole-5-carbaldehyde

Caption: Proposed synthesis of 4-Bromothiazole-5-carbaldehyde via lithiation.

Experimental Protocol: Synthesis of 4-Bromothiazole-5-carbaldehyde

-

Materials: 4-Bromothiazole, Diisopropylamine, n-Butyllithium (n-BuLi) in hexanes, Anhydrous Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.

-

Add diisopropylamine, followed by the dropwise addition of n-BuLi. Stir the solution at -78 °C for 30 minutes to generate Lithium Diisopropylamide (LDA).

-

Slowly add a solution of 4-bromothiazole in anhydrous THF to the LDA solution at -78 °C. Stir the resulting mixture for 1 hour to ensure complete lithiation at the C5 position. The rationale for using a strong, non-nucleophilic base like LDA at low temperatures is to achieve regioselective deprotonation at the most acidic C5 position without competing nucleophilic attack on the thiazole ring.

-

Add anhydrous DMF dropwise to the reaction mixture at -78 °C. The lithium-halogen exchange is followed by an electrophilic quench with DMF, a common and effective method for formylation.[8]

-

Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Bromothiazole-5-carbaldehyde.

-

Reactivity and Key Transformations

The synthetic utility of 4-Bromothiazole-5-carbaldehyde stems from the orthogonal reactivity of its functional groups. The bromine atom is an excellent handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The aldehyde group can undergo a wide range of transformations, including oxidation, reduction, and nucleophilic additions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds between sp²-hybridized carbon atoms.[9][10] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base.[7] This reaction is highly valued for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids.

Diagram 2: The Catalytic Cycle of the Suzuki-Miyaura Reaction

Sources

- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Methylthiazole-5-carboxaldehyde | 82294-70-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chemimpex.com [chemimpex.com]

- 5. achemblock.com [achemblock.com]

- 6. rsc.org [rsc.org]

- 7. Efficient and practical synthesis of 4(5)-aryl-1H-imidazoles and 2,4(5)-diaryl-1H-imidazoles via highly selective palladium-catalyzed arylation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ekwan.github.io [ekwan.github.io]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromothiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 4-Bromothiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While direct literature on this specific isomer is emerging, this document synthesizes established chemical principles and data from analogous structures to offer field-proven insights for researchers, scientists, and drug development professionals.

Core Molecular Attributes

4-Bromothiazole-5-carbaldehyde, systematically named 5-Bromothiazole-4-carbaldehyde according to IUPAC nomenclature, is a disubstituted thiazole featuring a bromine atom at the 4-position and a formyl (aldehyde) group at the 5-position. The thiazole ring is a critical pharmacophore found in numerous clinically approved drugs, and the presence of both a halogen and an aldehyde group provides two versatile reactive handles for further chemical modification.[1][2]

Physicochemical Properties

The fundamental properties of 4-Bromothiazole-5-carbaldehyde are summarized in the table below. These data are essential for planning synthetic transformations, purification, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₂BrNOS | [3] |

| Molecular Weight | 192.03 g/mol | [3] |

| CAS Number | 934346-19-7 | [3] |

| Appearance | Crystalline powder | [3] |

| Storage Conditions | 2-8°C, under inert atmosphere | [4] |

Synthesis of 4-Bromothiazole-5-carbaldehyde: Plausible Synthetic Routes

While specific, peer-reviewed synthetic procedures for 4-Bromothiazole-5-carbaldehyde are not extensively documented, established methods in heterocyclic chemistry allow for the rational design of several viable synthetic pathways. The choice of route will depend on the availability of starting materials and the desired scale of the synthesis.

Proposed Synthetic Pathway 1: Formylation of 4-Bromothiazole

A common and effective method for introducing an aldehyde group onto an aromatic or heteroaromatic ring is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF).[7]

The thiazole ring is electron-rich enough to undergo electrophilic substitution, with the C5 position being a preferential site for such reactions.[2][8] Therefore, starting from commercially available 4-bromothiazole, a direct formylation at the C5 position is a highly plausible approach.

Experimental Protocol (Proposed):

-

Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 eq.) to 0°C.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF, maintaining the temperature below 10°C. Stir the mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 4-bromothiazole (1.0 eq.) in a minimal amount of an appropriate solvent (e.g., dichloromethane) and add it dropwise to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 60-70°C and monitor the progress by thin-layer chromatography (TLC).

-

Workup: After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Self-Validation: The progress of the reaction can be monitored by TLC, and the final product structure can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the C5-H proton signal in the ¹H NMR spectrum of the starting material and the appearance of a new aldehyde proton signal around 9-10 ppm would be indicative of successful formylation.

Proposed Synthetic Pathway 2: Metal-Halogen Exchange and Formylation

An alternative strategy involves the use of a dibrominated thiazole precursor, followed by a selective metal-halogen exchange and subsequent quenching with a formylating agent.[9][10] This approach offers regiochemical control, as the C5-bromo substituent is generally more labile towards metal-halogen exchange than a C2-bromo or C4-bromo substituent.

Experimental Protocol (Proposed):

-

Setup: In a flame-dried, multi-necked flask under a nitrogen atmosphere, dissolve 4,5-dibromothiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling: Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation: Add n-butyllithium (n-BuLi, 1.05 eq.) dropwise, ensuring the internal temperature does not rise above -70°C. Stir for 30-60 minutes at -78°C.

-

Formylation: Add anhydrous N,N-dimethylformamide (DMF, 1.5 eq.) dropwise to the organolithium species.

-

Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench by adding a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.

Causality: The lower temperature (-78°C) is critical to prevent side reactions and ensure the stability of the highly reactive organolithium intermediate. The C5-lithiation is favored due to the electronic properties of the thiazole ring.

Chemical Reactivity and Mechanistic Insights

The reactivity of 4-Bromothiazole-5-carbaldehyde is dictated by the interplay of the electron-deficient thiazole ring and the two electron-withdrawing substituents.[11][12]

-

Aldehyde Group: The formyl group is a versatile handle for a wide range of classical carbonyl reactions, including:

-

Reductive amination: To introduce substituted aminomethyl groups.

-

Wittig and Horner-Wadsworth-Emmons reactions: To form alkenes.

-

Grignard and organolithium additions: To generate secondary alcohols.

-

Oxidation: To produce the corresponding carboxylic acid.

-

Condensation reactions: With active methylene compounds.

-

-

Bromo Group: The bromine atom at the C4 position is a key site for transition metal-catalyzed cross-coupling reactions, such as:

-

Suzuki coupling: To form C-C bonds with boronic acids.

-

Heck coupling: To form C-C bonds with alkenes.

-

Sonogashira coupling: To form C-C bonds with terminal alkynes.

-

Buchwald-Hartwig amination: To form C-N bonds.

-

The electron-deficient nature of the thiazole ring, exacerbated by the two withdrawing groups, makes the ring susceptible to nucleophilic aromatic substitution, although this is less common than cross-coupling reactions.

Applications in Drug Discovery and Medicinal Chemistry

While specific applications of 4-Bromothiazole-5-carbaldehyde are not yet widely reported, the thiazole scaffold is a cornerstone of modern medicinal chemistry.[1] It is present in numerous FDA-approved drugs, including anticancer agents, antibiotics, and anti-inflammatory drugs.[2][13]

The value of 4-Bromothiazole-5-carbaldehyde lies in its role as a bifunctional scaffold . It allows for the systematic and independent modification at two distinct positions, making it an ideal building block for the construction of combinatorial libraries for high-throughput screening.

Hypothetical Drug Discovery Workflow:

By leveraging the orthogonal reactivity of the aldehyde and bromo groups, medicinal chemists can rapidly generate a large number of structurally diverse molecules. For example, a library can be created by first performing a set of reductive aminations on the aldehyde with various amines, followed by a series of Suzuki couplings at the bromo position with different boronic acids. This strategy allows for the exploration of the structure-activity relationship (SAR) around the thiazole core, which is fundamental to lead optimization in drug discovery.[14][15][16]

Safety and Handling

As with all brominated organic compounds and aldehydes, 4-Bromothiazole-5-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Hazards: May cause skin, eye, and respiratory irritation.[4]

-

Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere to prevent degradation.[4]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-Bromothiazole-5-carbaldehyde is a valuable and versatile building block for chemical synthesis. Although detailed studies on this specific isomer are limited, its structural features—a proven pharmacophore equipped with two distinct and highly useful reactive sites—make it a compound of significant interest for drug discovery and materials science. The synthetic strategies and reactivity patterns outlined in this guide, based on established chemical principles, provide a solid foundation for researchers to unlock the potential of this promising molecule. As research into novel heterocyclic compounds continues to expand, it is anticipated that 4-Bromothiazole-5-carbaldehyde will find increasing application in the development of new therapeutics and functional materials.

References

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. (n.d.).

-

PROCESS FOR THE PREPARATION OF 4-METHYL-THIAZOLE-5-CARBALDEHYDE INTERMEDIATE. WIPO Patentscope. (n.d.). Retrieved from [Link]

-

Thiazole. Wikipedia. (2023, December 29). Retrieved from [Link]

- Patel, N., & Shaikh, F. (2021). Pharmacological potentials of various substituted benzothiazole derivatives: A mini-review. Journal of Research in Chemistry, 3(2), 1-6.

- Yu, X., Huang, H., Zhou, Y., & Song, Q. (2022). Thiazole-5-carbaldehyde Synthesis by Cascade Annulation of Enaminones and KSCN with Dess–Martin Periodinane Reagent. The Journal of Organic Chemistry, 87(21), 14389–14399.

-

Metal–halogen exchange. Wikipedia. (2023, November 28). Retrieved from [Link]

- Macmillan, D. W. C. (2007). The Mechanism of Lithium-Halogen Exchange. Macmillan Group Meeting.

- Vandenbergh, J., & Hoogenboom, R. (2013). Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics. RSC Advances, 3(43), 19711-19726.

- Chaudhary, P., & Kumar, A. (2012). Recent advances in pharmacological activity of benzothiazole derivatives. International Journal of Current Pharmaceutical Research, 4(4), 5-11.

- Acar, Ç., & Acar, B. (2020). Investigation of Vilsmeier–Haack Formylation Reactions on Substituted 4‐Aryl‐2‐Aminothiazole Derivatives. ChemistrySelect, 5(43), 13539-13545.

- Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Mini-Reviews in Medicinal Chemistry, 15(12), 997-1019.

- D'hooghe, M., & De Kimpe, N. (2008). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 108(9), 3835-3881.

- Sagar, V., & Sarkar, A. (2024). Pharmacological Profiling of Substituted Benzothiazoles: Insights into Structure-Activity Relationships. Ignited Minds Journals, 2(4), 1-10.

- Le, T., & Comel, A. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(19), 6599.

- Chen, J. L., & Baran, P. S. (2014).

- Schall, A., & Reiser, O. (2008). Synthesis by Formylation of Arylmetal Reagents. Science of Synthesis, 25, 401-428.

-

Vilsmeier–Haack reaction. Wikipedia. (2023, October 29). Retrieved from [Link]

- Patel, R., Shah, M., & Mehta, A. (2019). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.

-

electron-withdrawing thiazole derivatives: Topics by Science.gov. (n.d.). Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. (n.d.). Retrieved from [Link]

- Process for the preparation of 4-methyl-thiazole-5-carbaldehyde intermediate. Google Patents. (n.d.).

-

5-Bromothiazole-4-carbaldehyde (934346-19-7), Purity: 99%. IndiaMART. (n.d.). Retrieved from [Link]

- Wang, Y., et al. (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules, 16(5), 3764-3770.

-

Formylation - Common Conditions. Organic Chemistry Portal. (n.d.). Retrieved from [Link]

- Sumit, Kumar, A., & Mishra, A. K. (2021). Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review. Mini-Reviews in Medicinal Chemistry, 21(3), 314-335.

- Hassell-Hart, S., & Speranzini, E. (2021). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. ACS Omega, 6(15), 10185–10193.

-

REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

-

Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. SlideShare. (2020, May 17). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. (n.d.). Retrieved from [Link]

-

Vilsmeier-Haack Reaction. YouTube. (2021, June 19). Retrieved from [Link]

- Thiazole derivatives. Google Patents. (n.d.).

Sources

- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]

- 3. indiamart.com [indiamart.com]

- 4. 5-Bromothiazole-2-carbaldehyde 97% | CAS: 933752-44-4 | AChemBlock [achemblock.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]

- 9. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Thiazolo[5,4-d]thiazoles – promising building blocks in the synthesis of semiconductors for plastic electronics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. electron-withdrawing thiazole derivatives: Topics by Science.gov [science.gov]

- 13. Thiazole - Wikipedia [en.wikipedia.org]

- 14. chemistryjournal.net [chemistryjournal.net]

- 15. ijper.org [ijper.org]

- 16. Advancement in Pharmacological Activities of Benzothiazole and its Derivatives: An Up to Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Bromothiazole-5-carbaldehyde: Structure, Synthesis, and Reactivity for Advanced Research

This guide offers a comprehensive overview of 4-Bromothiazole-5-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to provide researchers, scientists, and drug development professionals with a robust technical resource. While direct literature on this specific isomer is emerging, this document leverages extensive data from closely related analogues to present a scientifically grounded and predictive analysis of its properties and reactivity.

Introduction to the Thiazole Scaffold

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in drug discovery.[1] Its presence in numerous FDA-approved drugs underscores its importance. Thiazole derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The introduction of a bromine atom and a carbaldehyde group, as in 4-Bromothiazole-5-carbaldehyde, creates a versatile bifunctional molecule ripe for synthetic diversification.

The bromine atom serves as a key handle for transition metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The carbaldehyde group is a versatile functional group that can undergo a plethora of chemical transformations, including oxidation, reduction, and condensation reactions to form Schiff bases. This dual reactivity makes 4-Bromothiazole-5-carbaldehyde and its isomers valuable intermediates in the synthesis of complex molecular architectures.[3][4]

Molecular Structure and Physicochemical Properties

The core structure of 4-Bromothiazole-5-carbaldehyde consists of a thiazole ring substituted with a bromine atom at position 4 and a carbaldehyde (formyl) group at position 5.

Table 1: Physicochemical Properties of 4-Bromothiazole-5-carbaldehyde and Related Isomers

| Property | 4-Bromothiazole-5-carbaldehyde (Predicted) | 4-Bromothiazole-2-carboxaldehyde[5] | 5-Bromothiazole-4-carbaldehyde[6] | 2-Bromothiazole-5-carboxaldehyde[7] |

| CAS Number | Not available | 167366-05-4 | 934346-19-7 | 464192-28-7 |

| Molecular Formula | C4H2BrNOS | C4H2BrNOS | C4H2BrNOS | C4H2BrNOS |

| Molecular Weight | 192.03 g/mol | 192.03 g/mol | 192.03 g/mol | 192.03 g/mol |

| Appearance | Predicted to be a solid | Powder | Not specified | Solid |

| Melting Point | Not available | 66-70 °C | Not available | 108-113 °C |

| Boiling Point | Not available | Not available | Not available | Not available |

| SMILES | O=Cc1c(Br)scn1 | O=Cc1ncc(Br)s1 | O=Cc1c(Br)scn1 | O=Cc1scc(Br)n1 |

Proposed Synthesis Pathway

While a specific, peer-reviewed synthesis for 4-Bromothiazole-5-carbaldehyde is not extensively documented, a plausible and efficient route can be designed based on established methodologies for the formylation of thiazole rings. A common strategy involves the Vilsmeier-Haack reaction on a suitable 4-bromothiazole precursor.

Caption: Proposed Vilsmeier-Haack synthesis of 4-Bromothiazole-5-carbaldehyde.

Experimental Protocol (Generalized)

-

Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool phosphorus oxychloride (POCl3) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to 0 °C.

-

Vilsmeier Reagent Formation: Add N,N-dimethylformamide (DMF) dropwise to the cooled POCl3 solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.

-

Addition of Substrate: Dissolve 4-bromothiazole in the chosen solvent and add it dropwise to the Vilsmeier reagent solution at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching and Hydrolysis: After completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is neutral. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield 4-Bromothiazole-5-carbaldehyde.

Structural Elucidation: A Spectroscopic Roadmap

The structural confirmation of 4-Bromothiazole-5-carbaldehyde would rely on a combination of spectroscopic techniques.[8][9] Below are the predicted data based on its structure and comparison with known isomers.

Table 2: Predicted Spectroscopic Data for 4-Bromothiazole-5-carbaldehyde

| Technique | Expected Observations |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.8-10.2 ppm.- Thiazole proton (H2): Singlet, ~8.8-9.2 ppm. |

| ¹³C NMR | - Aldehyde carbon (CHO): ~180-185 ppm.- Thiazole C2: ~150-155 ppm.- Thiazole C4 (C-Br): ~125-130 ppm.- Thiazole C5 (C-CHO): ~140-145 ppm. |

| FT-IR (cm⁻¹) | - C=O stretch (aldehyde): ~1690-1710 cm⁻¹.- C-H stretch (aldehyde): Two weak bands at ~2820 and ~2720 cm⁻¹.- C=N stretch (thiazole): ~1500-1550 cm⁻¹.- C-Br stretch: ~500-600 cm⁻¹. |

| Mass Spec (EI) | - Molecular Ion (M⁺): Two peaks of similar intensity at m/z 191 and 193, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.- Key Fragments: Loss of Br (m/z 112), loss of CHO (m/z 162/164). |

Chemical Reactivity and Synthetic Utility

The synthetic versatility of 4-Bromothiazole-5-carbaldehyde stems from its two distinct reactive sites: the aldehyde group and the carbon-bromine bond. This allows for sequential or orthogonal functionalization.

Caption: Key reaction pathways for 4-Bromothiazole-5-carbaldehyde.

Reactions at the Aldehyde Group

-

Oxidation: The aldehyde can be readily oxidized to the corresponding 4-bromothiazole-5-carboxylic acid using standard oxidizing agents. This carboxylic acid derivative is also a valuable synthetic intermediate.[10]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol, (4-bromothiazol-5-yl)methanol, can be achieved with mild reducing agents like sodium borohydride (NaBH4).

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) provides access to a diverse range of substituted amines.

-

Wittig Reaction: Chain extension is possible via the Wittig reaction to form α,β-unsaturated alkenes.

-

Condensation Reactions: The aldehyde can react with various nucleophiles, such as primary amines to form imines (Schiff bases), which are themselves useful precursors for further transformations.

Palladium-Catalyzed Cross-Coupling Reactions

The C4-Br bond is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the construction of C-C, C-N, and C-O bonds. The electron-withdrawing nature of the adjacent aldehyde group can facilitate the oxidative addition step in the catalytic cycle.[4]

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces aryl or vinyl substituents at the 4-position. This is one of the most powerful methods for creating biaryl structures common in pharmaceuticals.[4]

-

Heck Reaction: Coupling with alkenes provides access to 4-alkenylthiazole derivatives.

-

Sonogashira Coupling: Reaction with terminal alkynes, catalyzed by palladium and a copper(I) co-catalyst, yields 4-alkynylthiazoles.[4]

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines.

Applications in Drug Discovery and Materials Science

Given the established biological importance of the thiazole nucleus, 4-Bromothiazole-5-carbaldehyde is a promising starting material for the synthesis of novel therapeutic agents.[11][12] Its derivatives could be screened for a variety of activities, including:

-

Anticancer Agents: Many thiazole-containing compounds exhibit potent cytotoxic activity against various cancer cell lines.[3][11]

-

Antimicrobial Agents: The thiazole scaffold is a core component of several antibacterial and antifungal drugs.

-

Kinase Inhibitors: The ability to easily diversify the structure makes this scaffold suitable for generating libraries to screen against protein kinases.

In materials science, highly conjugated systems containing thiazole rings are of interest for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

As with other brominated heterocyclic compounds, 4-Bromothiazole-5-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[14]

-

Hazards: Likely to be an irritant to the skin, eyes, and respiratory tract. May be harmful if swallowed or inhaled.[13][15]

-

Storage: Store in a cool, dry, and well-ventilated area, away from strong oxidizing agents, in a tightly sealed container, preferably under an inert atmosphere.[6][13]

Conclusion

4-Bromothiazole-5-carbaldehyde represents a highly versatile and valuable building block for chemical synthesis. Its dual reactivity allows for a wide range of chemical transformations, making it an ideal starting point for the generation of diverse chemical libraries for drug discovery and for the synthesis of novel materials. The predictive models for its synthesis, spectroscopic characterization, and reactivity provided in this guide offer a solid foundation for researchers to explore the full potential of this promising molecule.

References

-

The Good Scents Company. 5-formyl-4-methyl thiazole. [Link]

-

Amerigo Scientific. 4-Bromothiazole-2-carboxaldehyde (96%). [Link]

-

PubChem. 4-Bromothiazole. [Link]

-

PubChem. 5-Bromo-1,3-thiazole-2-carbaldehyde. [Link]

-

ResearchGate. 4-Chlorothiazole-5-carbaldehydes as Potent Precursors for Synthesis of Some New Pendant N-heterocyces Endowed with Anti-Tumor Activity. [Link]

-

ResearchGate. Study of 5-Bromo-2-Thiophene Carboxaldehyde Derived Novel Schiff Baseas a Biologically Active Agent as well as X-Ray Crystallographic Studyof C-S Coupled Benzothiazole. [Link]

-

MDPI. Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. [Link]

-

PubMed Central. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. [Link]

-

PubMed. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent. [Link]

-

MDPI. Synthesis of 3-Bromo-4-phenylisothiazole-5-carboxylic Acid and 3-Bromoisothiazole-5-carboxylic Acid. [Link]

-

PubChem. 4-Amino-2-bromothiazole-5-carboxylic acid. [Link]

-

PubChemLite. 4-bromothiazole-5-carboxylic acid. [Link]

Sources

- 1. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Bromothiazole-2-carboxaldehyde 96 167366-05-4 [sigmaaldrich.com]

- 6. 934346-19-7|5-Bromothiazole-4-carbaldehyde|BLD Pharm [bldpharm.com]

- 7. 2-Bromothiazole-5-carboxaldehyde 97 464192-28-7 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Spectroscopic characterization, DFT studies, molecular docking and cytotoxic evaluation of 4-nitro-indole-3-carboxaldehyde: A potent lung cancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PubChemLite - 4-bromothiazole-5-carboxylic acid (C4H2BrNO2S) [pubchemlite.lcsb.uni.lu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. 4-Bromothiazole | C3H2BrNS | CID 2763218 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Bromo-1,3-thiazole-5-carbaldehyde: Synthesis, Reactivity, and Applications

Abstract

4-Bromo-1,3-thiazole-5-carbaldehyde is a pivotal heterocyclic building block in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a versatile bromine atom, and an aromatic thiazole core, makes it an exceptionally valuable precursor for the synthesis of complex molecular architectures. This guide provides a comprehensive technical overview of its nomenclature, physicochemical properties, and detailed synthetic protocols. We delve into the mechanistic principles behind its synthesis and explore the compound's reactivity, highlighting its utility in constructing diverse molecular scaffolds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this potent synthon in their scientific endeavors.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is foundational to scientific rigor. The compound of interest is systematically named according to IUPAC nomenclature.

-

IUPAC Name: 4-bromo-1,3-thiazole-5-carbaldehyde[1]

-

Synonym: 4-Bromo-5-formylthiazole

-

CAS Number: 1244948-92-2[1]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and safety considerations.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrNOS | Fluorochem |

| Molecular Weight | 192.03 g/mol | Fluorochem |

| Appearance | Solid (Typical) | Fluorochem |

| Purity | ≥95.0% (Typical) | Fluorochem |

| Canonical SMILES | O=Cc1cnsc1Br | PubChem |

Synthesis and Mechanistic Insights

The introduction of a formyl group onto a heterocyclic ring is a cornerstone of organic synthesis. For 4-bromo-1,3-thiazole-5-carbaldehyde, a common and effective strategy is the electrophilic formylation of a 4-bromothiazole precursor. The Vilsmeier-Haack reaction is a classic and industrially scalable method for this transformation.[2]

The reaction proceeds via the formation of the Vilsmeier reagent, a chloromethyleniminium salt (often called the Eschenmoser salt analog), from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). This reagent is a potent electrophile that attacks the electron-rich C5 position of the 4-bromothiazole ring.

Mechanism of Vilsmeier-Haack Formylation

The diagram below illustrates the logical workflow for the synthesis, beginning with the activation of DMF to form the electrophilic Vilsmeier reagent, followed by the electrophilic substitution on the thiazole ring and subsequent hydrolysis to yield the final aldehyde.

Caption: Vilsmeier-Haack synthesis workflow.

Experimental Protocol: Synthesis of 4-Bromothiazole-5-carbaldehyde

This protocol describes a representative procedure for the Vilsmeier-Haack formylation of 4-bromothiazole.

Materials:

-

4-Bromothiazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice bath

Procedure:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C using an ice bath.

-

Vilsmeier Reagent Formation: Add POCl₃ (1.2 equivalents) dropwise to the cooled DMF via the dropping funnel over 30 minutes. The causality here is critical: slow addition is necessary to control the exothermic reaction. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 4-bromothiazole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The heating provides the necessary activation energy for the electrophilic substitution on the moderately activated thiazole ring.

-

Quenching and Workup: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding crushed ice, followed by the careful addition of a saturated NaHCO₃ solution until the pH is neutral (~7-8). This step hydrolyzes the intermediate iminium salt to the aldehyde and neutralizes the acidic environment.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure 4-bromo-1,3-thiazole-5-carbaldehyde.

Chemical Reactivity and Synthetic Utility

The synthetic power of 4-bromo-1,3-thiazole-5-carbaldehyde stems from the orthogonal reactivity of its functional groups.

-

The Aldehyde Group: This group is a versatile handle for a multitude of classic organic transformations. It readily undergoes nucleophilic addition, Wittig reactions, reductive amination, and condensation reactions to form Schiff bases or oximes.[2] For instance, its reaction with hydroxylamine hydrochloride produces the corresponding oxime, a common step in modifying bioactive scaffolds.[2]

-

The Bromo Group: The bromine atom at the C4 position is a key site for cross-coupling reactions. It can participate in Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups. This capability is extensively used in the construction of compound libraries for drug discovery screening.

The interplay between these two groups allows for sequential or one-pot multi-component reactions, rapidly building molecular complexity from a simple, well-defined core.

Sources

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 4-Bromothiazole-5-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Section 1: Executive Summary & Critical Safety Notice

4-Bromothiazole-5-carbaldehyde is a halogenated heterocyclic aldehyde, a class of molecules pivotal as building blocks in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a valuable intermediate for synthesizing novel compounds with potential therapeutic activities. However, the very reactivity that makes this compound synthetically useful also necessitates a thorough understanding and rigorous implementation of safety protocols.

Crucial Caveat: As of the date of this publication, a comprehensive, officially registered Safety Data Sheet (SDS) for 4-Bromothiazole-5-carbaldehyde (CAS No. 934346-19-7) is not widely available. The following in-depth guide has been synthesized with the highest degree of scientific integrity by extrapolating data from structurally analogous compounds, including various isomers of bromothiazole carboxaldehyde and related thiazole derivatives. This guide is intended to provide a robust framework for risk assessment and safe handling, but it must be supplemented by institutional safety reviews and expert consultation. The user assumes responsibility for verifying and implementing appropriate safety procedures.

Section 2: Compound Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the bedrock of its safe handling. The aldehyde functional group, combined with the brominated thiazole ring, dictates its reactivity and potential hazards.

| Property | Value | Source |

| Chemical Name | 4-Bromothiazole-5-carbaldehyde | - |

| CAS Number | 934346-19-7 | [1] |

| Molecular Formula | C₄H₂BrNOS | [1] |

| Molecular Weight | 192.03 g/mol | [1] |

| Physical Form | Crystalline powder | [1] |

| Purity | Typically ≥99% | [1] |

Section 3: Hazard Identification and GHS Classification (Inferred)

Based on the hazard profiles of its isomers, 4-Bromothiazole-5-carbaldehyde should be treated as a hazardous substance. The primary concerns are its potential for irritation, sensitization, and acute toxicity upon ingestion. The following GHS classification is inferred from structurally similar molecules and should be considered provisional.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

Anticipated GHS Pictograms:

Section 4: First-Aid Measures: A Self-Validating Emergency Response Protocol

In the event of an exposure, immediate and appropriate action is critical. The following protocols are designed to mitigate harm and should be clearly posted in any laboratory where this compound is handled.

Logical Flow for Exposure Response:

Storage Protocol:

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place. [2][4]Data from isomers suggests storing at refrigerated temperatures (2-8°C) may be optimal. [5]* Incompatible Materials: Keep away from strong oxidizing agents, strong acids, and strong bases. [2][4]These materials can initiate vigorous or exothermic reactions.

-

Container Integrity: Ensure containers are properly labeled with the full chemical name, CAS number, and appropriate hazard warnings.

Section 6: Exposure Controls and Personal Protection

A multi-layered approach to personal protection is essential. This involves a combination of engineering controls and personal protective equipment (PPE).

Hierarchy of Controls:

-

Engineering Controls: The most effective measure. Always handle 4-Bromothiazole-5-carbaldehyde inside a properly functioning chemical fume hood to minimize inhalation exposure. [4]2. Personal Protective Equipment (PPE): This is the last line of defense and is non-negotiable.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. Inspect for tears or holes before use. | Prevents skin contact and absorption. Halogenated compounds can degrade certain types of gloves; nitrile offers good resistance. |

| Eye/Face Protection | Chemical safety goggles and a face shield if there is a splash hazard. | Protects against dust particles and splashes, preventing serious eye irritation or damage. [6] |

| Skin and Body Protection | A flame-retardant laboratory coat. Ensure it is fully buttoned. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required if handled within a fume hood. If engineering controls fail or for spill cleanup, use a NIOSH-approved respirator with organic vapor cartridges and a P95 particulate filter. | Protects against inhalation of irritating dust or vapors. |

Section 7: Stability and Reactivity

-

Reactivity: The aldehyde group is susceptible to oxidation and can participate in various condensation reactions. The C-Br bond can be a site for nucleophilic substitution or metal-catalyzed cross-coupling reactions.

-

Chemical Stability: The compound is expected to be stable under recommended storage conditions. [2]However, some related compounds are noted to be air or moisture sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent precaution. [2][6]* Conditions to Avoid: Exposure to heat, incompatible materials, and moisture. [2]* Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes of carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), and hydrogen bromide (HBr). [2]

Section 8: Toxicological Information (Inferred)

No specific toxicological studies have been published for 4-Bromothiazole-5-carbaldehyde. The information below is inferred from the GHS classifications of its isomers.

-

Acute Toxicity: Likely harmful if swallowed (Acute Toxicity Category 4). [2]Ingestion may cause gastrointestinal irritation. [2]* Skin Corrosion/Irritation: Causes skin irritation (Category 2). [2][3]* Serious Eye Damage/Irritation: Causes serious eye irritation (Category 2A). [3]* Respiratory/Skin Sensitization: Some bromothiazole derivatives are known to be skin sensitizers. [7]It is crucial to avoid repeated skin contact.

-

Germ Cell Mutagenicity, Carcinogenicity, Reproductive Toxicity: No data available. These endpoints have not been investigated. [2][7]

Section 9: Accidental Release Measures

-

Evacuate: Immediately clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated (if safe to do so without spreading dust).

-

PPE: Don the appropriate PPE as described in Section 6, including respiratory protection.

-

Containment: For a solid spill, carefully sweep up the material, avoiding the creation of dust. Use a dust suppressant if necessary. Place into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials for hazardous waste disposal.

Section 10: References

-

PubChem. (n.d.). 5-Bromo-1,3-thiazole-2-carbaldehyde. Retrieved January 27, 2026, from [Link]

-

IndiaMART. (n.d.). 5-Bromothiazole-4-carbaldehyde (934346-19-7), Purity: 99%. Retrieved January 27, 2026, from [Link]

Sources

- 1. indiamart.com [indiamart.com]

- 2. fishersci.com [fishersci.com]

- 3. 5-Bromo-1,3-thiazole-2-carbaldehyde | C4H2BrNOS | CID 26370427 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4 [chemicalbook.com]

- 6. synquestlabs.com [synquestlabs.com]

- 7. fishersci.com [fishersci.com]

An In-depth Technical Guide to 4-Bromothiazole-5-carbaldehyde: Properties, Reactivity, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromothiazole-5-carbaldehyde

4-Bromothiazole-5-carbaldehyde is a strategically important heterocyclic building block in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it features a thiazole core, a synthetically versatile bromine atom, and a reactive aldehyde group. The thiazole ring is a privileged scaffold, present in numerous FDA-approved drugs and biologically active compounds, prized for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromine and aldehyde functionalities serve as orthogonal handles for a wide array of chemical transformations, allowing for the systematic elaboration of complex molecular architectures. This guide provides an in-depth analysis of the core physicochemical properties, spectral characteristics, reactivity, and synthetic utility of this valuable compound.

Physicochemical and Structural Properties

4-Bromothiazole-5-carbaldehyde is typically a white to yellow crystalline powder. Its core properties are summarized in the table below, providing a foundational dataset for its use in synthesis and analysis.

| Property | Value | Reference(s) |

| CAS Number | 934346-19-7 | [1] |

| Molecular Formula | C₄H₂BrNOS | [1] |

| Molecular Weight | 192.03 g/mol | [1] |

| Appearance | White to yellow crystalline powder | |

| Melting Point | 128.0–130.0 °C | |

| SMILES | O=Cc1c(Br)scn1 | [1] |

| Storage Conditions | Inert atmosphere, 2–8°C | [1] |

The structural arrangement of the bromine atom at the C4 position and the carbaldehyde at the C5 position of the thiazole ring dictates its unique reactivity profile, which is explored in subsequent sections.

Caption: Chemical structure of 4-Bromothiazole-5-carbaldehyde.

Spectroscopic Data Analysis

Characterization of 4-Bromothiazole-5-carbaldehyde relies on standard spectroscopic techniques. While a publicly available, peer-reviewed spectrum for this specific isomer is not readily found, the expected spectral features can be reliably predicted based on its structure and data from closely related analogues.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to be simple, featuring two key singlets in the aromatic region.

-

One singlet, significantly downfield (typically δ 9.8–10.2 ppm), corresponds to the aldehydic proton (-CHO). Its deshielded nature is due to the electron-withdrawing effect of the carbonyl oxygen.

-

A second singlet, corresponding to the proton at the C2 position of the thiazole ring (H-2), would likely appear in the δ 8.0–8.5 ppm range.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will provide key structural information.

-

The aldehydic carbon (C=O) is expected to have a chemical shift in the δ 180–190 ppm range.

-

The carbon atoms of the thiazole ring would appear between δ 115–160 ppm. The carbon bearing the bromine (C4) would be shifted upfield due to the heavy atom effect.

-

-

IR (Infrared) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretch of the aldehyde group, typically found in the region of 1680–1710 cm⁻¹. Additional bands corresponding to C-H, C=N, and C-S stretching and bending vibrations of the thiazole ring would also be present.

Reactivity and Synthetic Utility

The synthetic value of 4-Bromothiazole-5-carbaldehyde stems from the distinct reactivity of its two functional groups, which can be addressed selectively or in tandem.

Reactions at the Aldehyde Group

The carbaldehyde functionality is a classic electrophilic center, susceptible to nucleophilic attack. This enables a host of valuable carbon-carbon bond-forming reactions.

-

Condensation Reactions: It readily undergoes condensation with active methylene compounds in reactions like the Knoevenagel condensation . This provides access to α,β-unsaturated systems, which are themselves versatile synthetic intermediates.[2]

-

Olefinations: The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction , are highly effective for converting the aldehyde into an alkene.[3][4] The HWE reaction is particularly favored for its ability to produce (E)-alkenes with high stereoselectivity and for the easy removal of the phosphate byproduct.[4]

-

Reductive Amination: The aldehyde can be converted into a primary or secondary amine through reaction with ammonia or a primary amine in the presence of a reducing agent (e.g., sodium cyanoborohydride).

-

Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, providing further avenues for functional group interconversion.

Reactions at the Bromine Atom

The bromine atom at the C4 position serves as a key handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of substituents.

-

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is one of the most powerful methods for forming new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups at the C4 position.

-

Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and copper, provides a direct route to 4-alkynylthiazole derivatives.

-

Heck Coupling: This reaction facilitates the arylation or vinylation of the C4 position using alkenes.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds, enabling the synthesis of 4-aminothiazole derivatives.

Exemplary Synthetic Protocol: Horner-Wadsworth-Emmons Olefination

The Horner-Wadsworth-Emmons reaction is a superior alternative to the Wittig reaction for synthesizing (E)-alkenes from aldehydes. The following is a generalized, field-proven protocol that can be adapted for 4-Bromothiazole-5-carbaldehyde.

Objective: To synthesize an (E)-α,β-unsaturated ester from 4-Bromothiazole-5-carbaldehyde.

Materials:

-

4-Bromothiazole-5-carbaldehyde

-

Triethyl phosphonoacetate (or other suitable phosphonate ylide precursor)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Ylide Formation: a. To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents). b. Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully remove the hexanes via cannula. c. Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath. d. To the stirred suspension, add triethyl phosphonoacetate (1.05 equivalents) dropwise via syringe. e. Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the phosphonate carbanion is typically accompanied by the cessation of hydrogen gas evolution.

-

Olefination Reaction: a. Dissolve 4-Bromothiazole-5-carbaldehyde (1.0 equivalent) in a minimal amount of anhydrous THF in a separate flame-dried flask. b. Cool the ylide solution back to 0°C. c. Add the solution of the aldehyde dropwise to the ylide solution over 15-20 minutes. d. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: a. Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C. b. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer). c. Combine the organic layers, wash with water and then with brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. The crude product can be purified by column chromatography on silica gel to yield the pure (E)-alkene.

Causality Behind Choices:

-

Anhydrous Conditions: The phosphonate carbanion is a strong base and will be quenched by protic solvents like water.

-

NaH as Base: Sodium hydride is a strong, non-nucleophilic base, ideal for deprotonating the phosphonate without competing side reactions.

-

THF as Solvent: THF is an aprotic, polar solvent that effectively solvates the reagents and intermediates.

-

Aqueous Work-up: The use of aqueous washes is critical for removing the water-soluble dialkylphosphate byproduct, which is a key advantage of the HWE reaction over the traditional Wittig reaction.[4]

Caption: Workflow for the Horner-Wadsworth-Emmons reaction.

Applications in Drug Discovery and Medicinal Chemistry

The thiazole nucleus is a cornerstone of many therapeutic agents, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[5] 4-Bromothiazole-5-carbaldehyde serves as a key starting material for the synthesis of novel thiazole derivatives for several reasons:

-

Structural Elaboration: The dual functionality allows for the creation of diverse chemical libraries. For instance, a Suzuki coupling can be performed at the C4 position, followed by a Knoevenagel condensation at the C5-aldehyde, leading to highly functionalized and complex molecules.

-

Bioisosteric Replacement: The thiazole ring is often used as a bioisostere for other aromatic systems like benzene or pyridine to modulate pharmacokinetic properties such as solubility and metabolic stability.

-

Scaffold for Bioactive Molecules: Derivatives of bromothiazoles have shown significant biological activity, making them valuable candidates for drug discovery and development programs targeting cancer and inflammatory diseases.[5]

Safety and Handling

As with many halogenated heterocyclic compounds, 4-Bromothiazole-5-carbaldehyde requires careful handling.

-

Hazards: It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1]

-

Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1]

Conclusion

4-Bromothiazole-5-carbaldehyde is a high-value synthetic intermediate whose utility is derived from its unique combination of a biologically relevant thiazole core and two versatile, orthogonal functional groups. A thorough understanding of its physical properties, spectral characteristics, and reactivity is essential for leveraging its full potential in the design and synthesis of novel pharmaceuticals and advanced materials. The strategic application of modern synthetic methodologies, such as the Horner-Wadsworth-Emmons olefination and palladium-catalyzed cross-coupling reactions, will continue to expand the role of this important building block in chemical innovation.

References

-

Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

-

ResearchGate. (2018, February 6). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

- Horner, L., Hoffmann, H., Wippel, H. G. (1958). Phosphororganische Verbindungen, XIII. Darstellung und Umsetzungen von Phosphinoxiden mit einer α-ständigen C-Funktion. Chemische Berichte, 91(1), 61-63.

- Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738.

- Leung, S. H., & Angel, S. A. (2004). A Solvent-Free Wittig Reaction for the Undergraduate Organic Chemistry Laboratory.

- Leung, S. H., & Angel, S. A. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction.